molecular formula C9H6FNS B8573298 5-(4-Fluorophenyl)thiazole CAS No. 398-43-6

5-(4-Fluorophenyl)thiazole

Cat. No. B8573298
M. Wt: 179.22 g/mol
InChI Key: YBKRZMVRSWNPRC-UHFFFAOYSA-N
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Patent
US09266873B2

Procedure details

To a sealed tube containing a solution of thiazole (2 g, 23.53 mmol) in DMA (10 mL) was added potassium acetate (6.9 g, 70.58 mmol), 1-fluoro-4-iodobenzene (15.6 g, 70.58 mmol), and palladium hydroxide\C (0.53 g, 2.35 mmol) under nitrogen. The reaction mixture was heated to 145° C. and stirred for 16 h. The reaction mixture was cooled to room temperature and diluted with water (200 mL), filtered through Celite® reagent, and extracted with ethyl acetate (300 mL). The organic layer was dried over sodium sulfate, filtered and concentrated under reduced pressure to obtain crude product. The crude product was purified by column chromatography (100-200μ silica gel, eluting with 10% EtOAc and hexane) to afford 5-(4-fluorophenyl)thiazole (0.9 g, 22%). 1H NMR (400 MHz, CDCl3): δ 8.74 (s, 1H), 8.01 (s, 1H), 7.55 (t, 2H), 7.11 (t, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
potassium acetate
Quantity
6.9 g
Type
reactant
Reaction Step Two
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C([O-])(=O)C.[K+].[F:11][C:12]1[CH:17]=[CH:16][C:15](I)=[CH:14][CH:13]=1>CC(N(C)C)=O.O.[OH-].[Pd+2].[OH-]>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:5]2[S:1][CH:2]=[N:3][CH:4]=2)=[CH:14][CH:13]=1 |f:1.2,6.7.8|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
S1C=NC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
potassium acetate
Quantity
6.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
15.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)I
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through Celite® reagent
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (100-200μ silica gel, eluting with 10% EtOAc and hexane)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CN=CS1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 21.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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